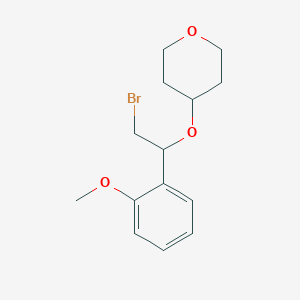

4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran

Descripción

4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran is a brominated ether derivative featuring a tetrahydro-2H-pyran (THP) ring system. The compound integrates a 2-methoxyphenyl group and a brominated ethoxy side chain, making it a versatile intermediate in organic synthesis, particularly in drug discovery and protective group chemistry. Its synthesis typically involves multi-step reactions, including etherification and bromination, as outlined in protocols for analogous THP-protected alcohols .

Propiedades

IUPAC Name |

4-[2-bromo-1-(2-methoxyphenyl)ethoxy]oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO3/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URENTZAFECEONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CBr)OC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran typically involves the reaction of 2-bromo-1-(2-methoxyphenyl)ethanol with tetrahydro-2H-pyran under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. Conditions typically involve solvents like acetonitrile or ethanol and temperatures ranging from room temperature to reflux.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and amines.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include dehalogenated compounds and alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. The presence of the bromine atom and the methoxyphenyl group suggests potential interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of tetrahydropyran have been studied for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that compounds with bromine substitutions can enhance biological activity against various cancer cell lines .

Synthetic Chemistry

4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for various transformations, enabling the synthesis of more complex molecules.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Nucleophilic Substitution | Base-catalyzed, room temperature | 85 | |

| Electrophilic Addition | Acidic medium, reflux | 90 | |

| Cross-coupling | Pd-catalyzed, anhydrous conditions | 75 |

Material Science

In material science, this compound can be utilized to develop new materials with specific properties. Its ability to form stable bonds makes it suitable for creating polymeric materials or coatings.

Case Study: Polymer Development

Research has shown that incorporating tetrahydropyran derivatives into polymer matrices can enhance mechanical properties and thermal stability. Studies have reported improved tensile strength and flexibility in polymers modified with similar compounds .

Mecanismo De Acción

The mechanism of action of 4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s unique structure combines a bulky methoxyphenyl group and a brominated ethoxy chain, which influence its steric and electronic properties. Below is a comparison with structurally related THP derivatives:

*Calculated based on empirical formula.

Key Observations:

- Steric Effects: The 2-methoxyphenyl group in the target compound introduces greater steric hindrance compared to simpler bromophenoxy or phenylethoxy analogs .

- Electronic Effects: The electron-donating methoxy group may enhance nucleophilic substitution reactivity at the brominated site relative to non-methoxylated analogs .

Physical Properties

- Boiling Point and Density: The target compound’s larger molecular weight and bromine content suggest a higher boiling point (>300°C) and density (>1.2 g/cm³) compared to non-brominated analogs like tetrahydro-2-(2-phenylethoxy)-2H-pyran (b.p. 300.6°C, density 1.03 g/cm³) .

- Solubility : The methoxyphenyl group may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to purely aliphatic THP derivatives.

Actividad Biológica

4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a bromo-substituted phenyl group and a tetrahydropyran ring, makes it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C14H19BrO3

- Molecular Weight : 315.21 g/mol

- CAS Number : 2098543-62-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways. Research indicates that it can affect neurotransmitter systems, particularly in relation to acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Inhibition of Acetylcholinesterase (AChE)

A study highlighted the compound's potential as an AChE inhibitor, which is significant for Alzheimer's disease treatment. The IC50 value for AChE inhibition was found to be around 3 μM, indicating moderate potency compared to other known inhibitors . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Inhibition of Monoamine Oxidase B (MAO-B)

The compound also exhibits inhibitory effects on MAO-B, with reported IC50 values around 27 μM . MAO-B is involved in the metabolism of neurotransmitters such as dopamine, and its inhibition may provide neuroprotective effects in Parkinson's disease by increasing dopamine levels.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Substituent | AChE IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|---|

| This compound | Br | 3 | 27 |

| 4-(2-Chloro-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran | Cl | TBD | TBD |

| 4-(2-Fluoro-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran | F | TBD | TBD |

| 4-(2-Iodo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran | I | TBD | TBD |

Note: TBD = To Be Determined

The presence of a bromo substituent appears to enhance the compound's reactivity and biological interactions compared to its chloro, fluoro, and iodo analogs.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

- Neuroprotective Effects : Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress induced by hydrogen peroxide, demonstrating their potential in treating neurodegenerative diseases .

- Cytotoxicity Studies : In vitro studies indicated that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a possible application in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or etherification. For example, a THP-protected ethoxy group can be introduced by reacting 2-(4-bromo-2-methoxyphenyl)ethanol with 3,4-dihydro-2H-pyran under acidic conditions (e.g., p-toluenesulfonic acid) in dichloromethane at 0°C. The reaction is monitored by TLC (DCM/Hex 9:1), and purification is achieved via flash chromatography . Key reagents include dihydro-2H-pyran and NaHCO₃ for neutralization.

Q. How is the compound characterized structurally?

- Methodological Answer : Structural confirmation involves:

- 1H/13C NMR : Peaks for the tetrahydro-2H-pyran ring (δ ~3.5–4.0 ppm for oxymethylene protons), bromo substituent (singlet for aromatic protons near δ 7.0 ppm), and methoxy group (δ ~3.8 ppm) .

- IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and C-Br (500–600 cm⁻¹) bonds .

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₄H₁₇BrO₃, MW ~337.2 g/mol) .

Q. What are the common reaction pathways involving this compound?

- Methodological Answer : The bromoethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the THP-protected ether can be deprotected under acidic conditions (e.g., HCl/MeOH). Oxidation of the ethoxy chain with KMnO₄ or CrO₃ yields ketones or carboxylic acids, useful for further derivatization .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

- Methodological Answer : The ethoxy group’s configuration (R/S) influences reactivity. Chiral resolution techniques, such as enzymatic kinetic resolution or chiral HPLC, are used to isolate enantiomers. For example, lipase-mediated hydrolysis of racemic intermediates can yield enantiopure products . Computational modeling (DFT) aids in predicting stereoelectronic effects during nucleophilic attacks .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Anhydrous DCM or THF minimizes side reactions.

- Catalyst Screening : Lewis acids (e.g., BF₃·OEt₂) enhance electrophilicity of the THP ring .

- Temperature Control : Slow warming from 0°C to RT reduces exothermic side reactions .

- Scale-Up Adjustments : Continuous flow reactors improve mixing and heat dissipation for THP protection steps .

Q. How do researchers reconcile contradictory data on biological activity?

- Methodological Answer : Discrepancies in anticancer activity (e.g., IC₅₀ variations) are analyzed via:

- Dose-Response Studies : Repetition under standardized conditions (e.g., MTT assays in multiple cell lines) .

- Metabolic Stability Tests : Hepatic microsome assays assess whether THP deprotection alters bioavailability .

- Molecular Docking : Computational models predict binding affinities to targets like HMG-CoA reductase or DNA topoisomerases .

Q. What advanced techniques elucidate degradation pathways?

- Methodological Answer :

- LC-MS/MS : Identifies degradation products under stress conditions (e.g., heat, UV light).

- Isotopic Labeling : ¹⁸O-labeled H₂O tracks hydrolytic cleavage of the THP ring .

- Kinetic Isotope Effects (KIE) : Deuterated analogs reveal rate-determining steps in hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.